Cumyl-BC-HPMEGACLONE is a synthetic cannabinoid that has emerged as a notable compound within the category of new psychoactive substances. It is characterized by its structural complexity and pharmacological activity, particularly as an agonist of the cannabinoid receptors. The compound is part of a broader class of synthetic cannabinoids that are designed to mimic the effects of naturally occurring cannabinoids such as tetrahydrocannabinol.
The compound was identified and characterized through various studies focusing on synthetic cannabinoids, particularly those with unique side chains and structural modifications. Research has highlighted its presence in illicit drug markets, where it has been associated with psychoactive effects similar to those of natural cannabinoids. The identification and classification of Cumyl-BC-HPMEGACLONE have been facilitated by advanced analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy .
Cumyl-BC-HPMEGACLONE falls under the classification of synthetic cannabinoid receptor agonists. These compounds are often categorized based on their structural features and their binding affinity to cannabinoid receptors, particularly the cannabinoid type 1 receptor (CB1) and cannabinoid type 2 receptor (CB2). The compound's structure suggests that it belongs to a subgroup characterized by specific side chains that enhance its potency and selectivity for these receptors .
The synthesis of Cumyl-BC-HPMEGACLONE involves multi-step chemical reactions that typically include:
The synthesis may utilize techniques such as:
The molecular structure of Cumyl-BC-HPMEGACLONE is characterized by its complex arrangement of carbon atoms, functional groups, and stereochemistry. Its structure can be represented as follows:
The molecular formula and specific structural data are crucial for understanding its interactions with biological systems. Data such as molecular weight, melting point, and solubility characteristics are typically derived from experimental analyses .
Cumyl-BC-HPMEGACLONE undergoes various chemical reactions that can include:
These reactions are often studied under controlled laboratory conditions to assess their kinetics and mechanisms. Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to monitor reaction progress .
The mechanism of action for Cumyl-BC-HPMEGACLONE primarily involves its binding to cannabinoid receptors in the central nervous system. Upon binding:
Research indicates that compounds like Cumyl-BC-HPMEGACLONE exhibit varying degrees of efficacy at CB1 receptors compared to natural cannabinoids, which can influence their therapeutic potential and risk profiles .
Key physical properties include:
Chemical properties encompass:
Relevant data from research studies provide insights into these properties, which are essential for both laboratory handling and potential applications .
Cumyl-BC-HPMEGACLONE has several scientific applications:
The illicit drug market has witnessed a continuous evolution of synthetic cannabinoid receptor agonists (Synthetic Cannabinoid Receptor Agonists), with chemists modifying core structures to circumvent legislative controls. Gamma-carboline (γ-carboline)-derived compounds represent a significant and pharmacologically potent subclass within this landscape. Unlike earlier generations featuring indole or indazole cores linked to amino acid-derived head groups, γ-carbolinones incorporate a pyrido[4,3-b]indol-1-one scaffold. This core structure emerged prominently in synthetic cannabinoid receptor agonists around 2017-2018 with compounds like Cumyl-PeGaClone (Synthetic Cannabinoid Receptor Agonists featuring a pentyl tail) and its 5-fluoropentyl analog (5F-Cumyl-PeGaClone). These compounds were designed explicitly to avoid the group definitions within emerging generic legislation, such as Germany's New Psychoactive Substances Act (Neue-psychoaktive-Stoffe-Gesetz). Their high affinity for the human cannabinoid receptor type 1 (human Cannabinoid Receptor Type 1) and associated potent psychoactive effects led to widespread detection across Europe and subsequent scheduling, exemplified by the inclusion of the "PeGaClone" core in the New Psychoactive Substances Act annexes in June 2019 [2] [7]. This scheduling pressure directly catalyzed the next phase of structural innovation, shifting focus away from traditional linear alkyl tails (like pentyl or fluoropentyl chains) towards novel, often more complex, alicyclic or polycyclic hydrocarbon side chains attached to the γ-carbolinone nitrogen. The primary objective was to create synthetic cannabinoid receptor agonists structurally distinct from the defined groups in controlled substance legislation, thereby achieving temporary legal ambiguity [2] [5].
Table 1: Structural Evolution Leading to Cumyl-BC-HpMeGaClone
Generation/Period | Core Structure | Representative Tail Group | Example Compounds | Legislative Status Shift |
---|---|---|---|---|
Earlier Generations (Pre-2017) | Indole/Indazole | Fluoropentyl, Pentyl | JWH-018, AMB-FUBINACA | Widely scheduled globally |
Third Generation (~2017-2019) | γ-Carbolinone | Pentyl, 5-Fluoropentyl | Cumyl-PeGaClone, 5F-Cumyl-PeGaClone | "PeGaClone" core added to NpSG (DE, 2019); BtMG listing (DE) |
Fourth Generation (Post-2019) | γ-Carbolinone | Cyclobutylmethyl (CBM), Norbornyl methyl (NBM) | Cumyl-CBMICA, Cumyl-BC-HpMeGaClone (NBM) | Designed to circumvent NpSG group definitions; Requires specific scheduling updates |
Cumyl-BC-HpMeGaClone (systematic name: 5-({Bicyclo[2.2.1]heptan-2-yl}methyl)-2-(2-phenylpropan-2-yl)-1H,2H,5H-pyrido[4,3-b]indol-1-one; Chemical Abstracts Service Number: Not definitively assigned in public databases; PubChem Compound Identifier: 163190698) occupies a distinct niche as a fourth-generation γ-carbolinone synthetic cannabinoid receptor agonist characterized by its unique norbornyl methyl (Norbornyl Methyl) tail group [1] [6]. Its nomenclature reflects structural modularity: "Cumyl" denotes the 2-phenylpropan-2-yl linked group attached to the core's nitrogen atom (N2), "BC[2.2.1]" specifies the bicyclo[2.2.1]heptane (norbornane) system, "Hp" signifies heptane (referring to the 7-carbon bicyclic structure), "Me" indicates the methylene linker (-CH2-), "Ga" refers to the gamma-carboline core, and "Clone" is a common suffix in this series [2]. It is also documented under the research codes SGT-271 and Cumyl-Bicyclo[2.2.1]-HeptylMethyl-Gamma-Carbolinone, highlighting its origin in clandestine research efforts to modify controlled scaffolds [1] [6]. Analytically, Cumyl-BC-HpMeGaClone presents specific challenges due to the stereochemistry of the norbornyl system. Synthesis typically yields diastereomeric mixtures (endo and exo isomers relative to the bridgehead methylene group), which can be separated and identified using techniques like gas chromatography-mass spectrometry and liquid chromatography-high-resolution mass spectrometry. Its comprehensive structural characterization, including nuclear magnetic resonance spectroscopy, mass spectrometric fragmentation pathways, and infrared spectroscopy data, was first detailed in forensic literature in late 2021, providing essential reference material for laboratories [2]. While direct, rigorous pharmacological data (human Cannabinoid Receptor Type 1 binding affinity Ki, functional activity EC50, efficacy EMAX) specific to Cumyl-BC-HpMeGaClone remains scarce in public domain research literature as of mid-2025, its structural similarity to high-affinity γ-carbolinone analogs like Cumyl-PeGaClone (Ki human Cannabinoid Receptor Type 1 ≈ 1-5 nM) and Cumyl-CH-MeGaClone (Ki human Cannabinoid Receptor Type 1 = 1.01 nM, EC50 = 1.22 nM) strongly implies potent cannabimimetic activity [4] [9]. Research indicates that modifications to the tail group, while crucial for legal evasion, often retain or only moderately alter the core's high affinity for human Cannabinoid Receptor Type 1 compared to drastic changes in the linked cumyl group or core structure [2] [4] [9].
Table 2: Key Structural Features and Nomenclature of Cumyl-BC-HpMeGaClone
Structural Component | Chemical Group | Role/Characteristic | Alternative Names/Representations |
---|---|---|---|
Linked Group (Head) | Cumyl (2-Phenylpropan-2-yl) | Attached to N2 of γ-carbolinone core; Common in high-potency SCRA | α,α-Dimethylbenzyl |
Core Structure | γ-Carbolinone (Pyrido[4,3-b]indol-1-one) | Defines primary pharmacophore; High hCB1 affinity | Gamma-carbolin-1-one |
Tail Group | Norbornyl Methyl (Bicyclo[2.2.1]hept-2-yl)methyl | Designed for legal circumvention; Introduces stereochemistry (endo/exo isomers) | Norbornane methyl, BC[2.2.1]HpMe |
Systematic Name | 5-({Bicyclo[2.2.1]heptan-2-yl}methyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one | IUPAC-derived name | - |
Common Research Codes | SGT-271, Cumyl-BC[2.2.1]HpMeGaClone, Cumyl-NBMEGACLONE | Used in forensic and pharmacological literature | - |
Cumyl-BC-HpMeGaClone exemplifies the rapid turnover and globalization of fourth-generation synthetic cannabinoid receptor agonists featuring exotic tail groups. It was first identified in Germany in September 2020, detected in multiple herbal blend products procured through online test purchases conducted in July 2020 [1] [2]. This initial identification occurred remarkably swiftly after the scheduling of its predecessors, Cumyl-PeGaClone and 5F-Cumyl-PeGaClone, under the German Narcotics Act (Betäubungsmittelgesetz) in July 2018 and July 2019, respectively. The near-simultaneous emergence of structurally related compounds carrying the same norbornyl methyl tail but attached to different core structures – specifically Cumyl-BC[2.2.1]HpMINACA (Indazole-3-carboxamide core) identified in the Netherlands in October 2020, and Cumyl-BC[2.2.1]HpMICA (Indole-3-carboxamide core) notified shortly thereafter – underscores a systematic, scaffold-based approach by clandestine chemists to exploit the perceived legal loophole offered by the norbornyl methyl moiety [2] [5]. While initial identifications were concentrated within the European Union (Germany, Netherlands, Hungary), reflecting the region's proactive drug monitoring programs like the European Monitoring Centre for Drugs and Drug Addiction Early Warning System and the European Union Project ADEBAR plus, reports indicate subsequent detections outside Europe, including Canada for related cyclobutyl methyl compounds [2] [5]. However, large-scale or sustained prevalence akin to earlier synthetic cannabinoid receptor agonists like MDMB-4en-PINACA appears less common for Cumyl-BC-HpMeGaClone specifically. Its detection is often associated with smaller seizures (e.g., grams to low hundreds of grams of powder or herbal material) rather than ton-scale production [2]. The legislative response was relatively swift; recognizing the new trend, amendments were made to generic legislation like the New Psychoactive Substances Act to encompass the norbornyl methyl and similar novel tail groups within their group definitions, aiming to preempt further analogs. Despite this, its identification marked a significant trend in the synthetic cannabinoid receptor agonist market, demonstrating the ongoing cycle of design, identification, and control driving the evolution of Novel Psychoactive Substances [2] [5].
Table 3: Timeline of Cumyl-BC-HpMeGaClone Emergence and Regulatory Response
Time Period | Event | Location/Agency | Significance |
---|---|---|---|
July 2018 | Listing of Cumyl-PeGaClone under BtMG | Germany | Removal of pentyl-γ-carbolinone SCRA from legal market |
July 2019 | Listing of 5F-Cumyl-PeGaClone under BtMG; Inclusion of γ-carbolinones in NpSG Annex | Germany | Removal of fluoropentyl-γ-carbolinone SCRA; Generic control of γ-carbolinone core-linker combinations |
July 2020 | Procurement of herbal blends containing Cumyl-BC-HpMeGaClone (via test purchase) | Germany (Online Vendor) | First evidence of new compound in illicit market |
September 2020 | Formal Identification of Cumyl-BC-HpMeGaClone | Germany | First scientific characterization |
October 2020 | Identification of Cumyl-BC[2.2.1]HpMINACA (Indazole analog) | Netherlands | Confirmation of scaffold-hopping strategy using NBM tail |
Late 2020 - 2021 | Detection in herbal blends and powders | Hungary, Germany, Netherlands | Evidence of spread within EU market |
2021 Onwards | Inclusion of norbornyl methyl-type tails in NpSG group definitions | Germany (Legislative Amendment) | Generic control attempt to cover Cumyl-BC-HpMeGaClone and analogs |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3